(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid
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Overview
Description
®-Benzyloxycarbonylamino-indan-2-yl-acetic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a benzyloxycarbonylamino group attached to an indan-2-yl-acetic acid moiety, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyloxycarbonylamino-indan-2-yl-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indan-2-yl-acetic acid core.
Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Coupling Reaction: The protected amino group is then coupled with the indan-2-yl-acetic acid under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired ®-Benzyloxycarbonylamino-indan-2-yl-acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Benzyloxycarbonylamino-indan-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indan-2-yl-acetic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Benzyloxycarbonylamino-indan-2-yl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Benzyloxycarbonylamino-indan-2-yl-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyloxycarbonylamino-indan-2-yl-acetic acid: The enantiomer of the ®-form, with similar but distinct properties.
Indan-2-yl-acetic acid: Lacks the benzyloxycarbonylamino group, resulting in different reactivity and applications.
Benzyloxycarbonylamino acids: Compounds with similar protecting groups but different core structures.
Uniqueness
®-Benzyloxycarbonylamino-indan-2-yl-acetic acid is unique due to its chiral nature and the presence of both the benzyloxycarbonylamino and indan-2-yl-acetic acid moieties. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(22)17(16-10-14-8-4-5-9-15(14)11-16)20-19(23)24-12-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2,(H,20,23)(H,21,22)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFFQYUMLJQPJ-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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